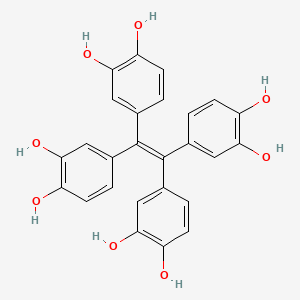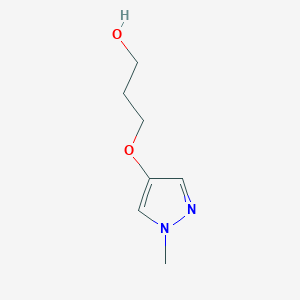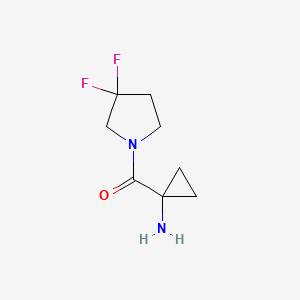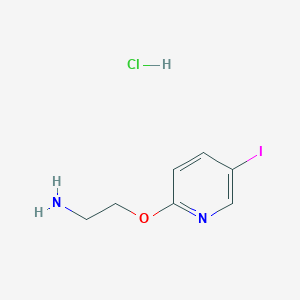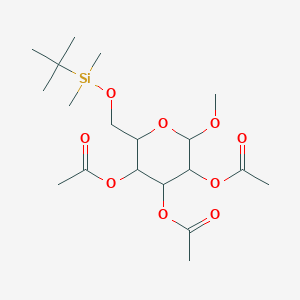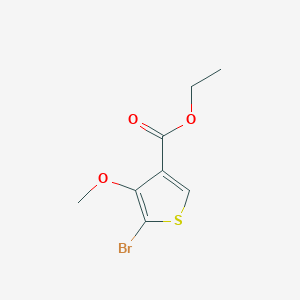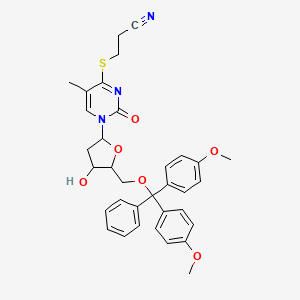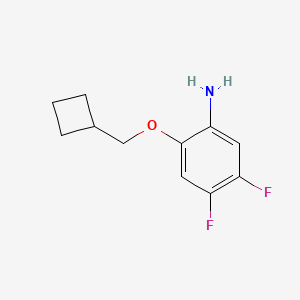![molecular formula C12H14N2O5 B12076231 6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is a synthetic nucleoside analogue. It is a derivative of pyrimidine, a fundamental component of nucleic acids. This compound is primarily used in biochemical research, particularly in the study of nucleic acid interactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a ribofuranosyl donor. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the ribofuranosyl moiety.
Reduction: Typically targets the pyrimidine ring or the ribofuranosyl group.
Substitution: Commonly involves the replacement of the methyl group or hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrimidine analogues .
Scientific Research Applications
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is widely used in scientific research, including:
Chemistry: Studying nucleoside analogues and their interactions with nucleic acids.
Biology: Investigating the role of nucleosides in cellular processes and DNA replication.
Medicine: Developing antiviral and anticancer therapies by targeting nucleic acid synthesis.
Industry: Used in the synthesis of nucleic acid-based materials and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, incorporating into nucleic acids, and disrupting normal cellular processes. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and interferes with the replication and transcription of genetic material. This mechanism is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin: A fluorescent guanosine analogue used in DNA binding studies.
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A purine nucleoside analogue with anticancer properties.
Uniqueness
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. Its ability to incorporate into DNA and RNA makes it a valuable tool in biochemical research and therapeutic applications .
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-6-2-7-4-14(12(17)13-11(7)18-6)10-3-8(16)9(5-15)19-10/h2,4,8-10,15-16H,3,5H2,1H3 |
InChI Key |
PRUTYPUPPIPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


